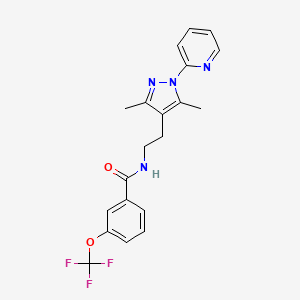![molecular formula C17H25N3O3 B2486860 N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide CAS No. 1214814-40-0](/img/structure/B2486860.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide, also known as CEP-33779, is a small molecule inhibitor of the IκB kinase (IKK) complex. The IKK complex plays a critical role in the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation, immunity, and cell survival. CEP-33779 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, autoimmune disorders, and inflammatory conditions.
作用机制
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide works by inhibiting the activity of the IKK complex, which is responsible for phosphorylating and activating the NF-κB transcription factor. By blocking this pathway, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide prevents the expression of genes involved in inflammation, cell survival, and proliferation. This ultimately leads to the inhibition of cancer cell growth and the reduction of inflammation in autoimmune and inflammatory conditions.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide inhibits cell growth and induces apoptosis, or programmed cell death. In addition, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide has been shown to reduce the expression of genes involved in angiogenesis, or the formation of new blood vessels, which is critical for cancer cell survival and growth.
In autoimmune and inflammatory conditions, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide has been shown to reduce inflammation and improve disease outcomes. This is thought to be due to the inhibition of NF-κB pathway activation, which is a key driver of inflammation.
实验室实验的优点和局限性
One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide in lab experiments is its specificity for the IKK complex. This allows for targeted inhibition of the NF-κB pathway without affecting other cellular processes. In addition, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide has been shown to have low toxicity in preclinical models, making it a promising candidate for further development.
One limitation of using N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide in lab experiments is its relatively low potency compared to other IKK inhibitors. This may limit its efficacy in certain applications and require higher concentrations to achieve desired effects.
未来方向
There are several potential future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Another potential direction is the investigation of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide in other autoimmune and inflammatory conditions, such as inflammatory bowel disease and lupus.
In addition, further studies are needed to fully understand the mechanisms of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide and its potential side effects. This will be critical for the development of safe and effective therapies based on this compound.
合成方法
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide has been described in several publications. In one method, the compound is synthesized from 2,4-dimethoxybenzaldehyde and 1-cyano-1,2-dimethylpropene in the presence of a Lewis acid catalyst. The resulting intermediate is then converted to N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide through a series of reactions involving amide bond formation and reduction.
科学研究应用
N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide has been the subject of numerous scientific studies investigating its potential therapeutic applications. In cancer research, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide has been shown to inhibit the growth and survival of cancer cells by blocking the activation of the NF-κB pathway. This has been demonstrated in a variety of cancer types, including breast cancer, prostate cancer, and multiple myeloma.
In addition to its anti-cancer effects, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide has also been studied for its potential use in autoimmune disorders and inflammatory conditions. In preclinical models, N-(1-cyano-1,2-dimethylpropyl)-2-[(2,4-dimethoxyphenyl)amino]propanamide has been shown to reduce inflammation and improve disease outcomes in models of rheumatoid arthritis, psoriasis, and multiple sclerosis.
属性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dimethoxyanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-11(2)17(4,10-18)20-16(21)12(3)19-14-8-7-13(22-5)9-15(14)23-6/h7-9,11-12,19H,1-6H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRWEUQXXKDXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

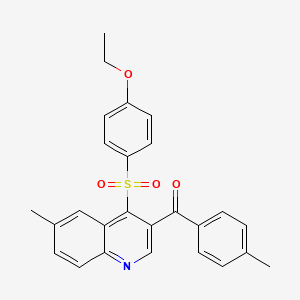
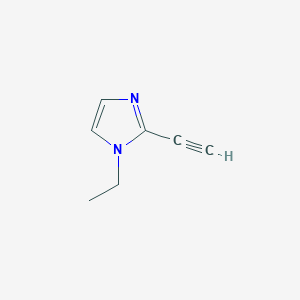
![methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/no-structure.png)
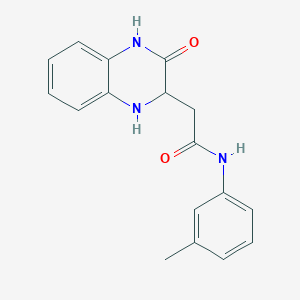
![Ethyl 6-hydroxypyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2486784.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2486790.png)
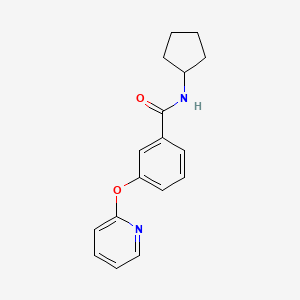
![N~1~-(4-ethylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2486794.png)
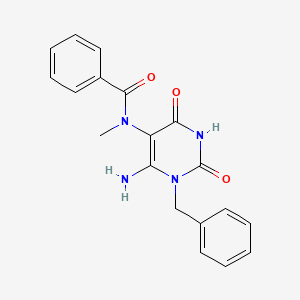


![1-[2-(5-Bromothiophen-2-yl)pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2486798.png)
